molecular formula C22H23N3O4S B2354702 4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941966-99-0

4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2354702
CAS No.: 941966-99-0
M. Wt: 425.5
InChI Key: QVYUCQAAOPBYHG-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with 1,3,4-oxadiazole and phenylsulfonyl groups have been extensively explored for their anticancer properties. Research by Ravichandiran et al. (2019) demonstrated that certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety exhibit potent cytotoxic activity against various human cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds were found to induce apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, especially those integrated with 1,3,4-oxadiazole and thiazole moieties, have shown significant antimicrobial and antitubercular activities. Kumar et al. (2013) synthesized a series of sulfonyl derivatives that displayed moderate to significant antibacterial and antifungal activities, with some compounds being identified as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv (Kumar et al., 2013).

Enzyme Inhibition for Drug Design

The structural motif of 1,3,4-oxadiazole, particularly when combined with sulfonyl groups, has been associated with potent urease inhibition. Nazir et al. (2018) detailed the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating strong in vitro inhibitory potential against the urease enzyme. This suggests their relevance in designing therapeutic agents targeting specific enzymatic pathways (Nazir et al., 2018).

Advanced Material Applications

Beyond pharmaceutical applications, compounds featuring phenylsulfonyl and oxadiazole groups may contribute to the development of advanced materials. For instance, Chen et al. (2006) explored the synthesis of novel side-chain-sulfonated polyimides, demonstrating their potential in creating flexible and tough membranes with high mechanical strength and proton conductivity, pertinent to fuel cell technologies (Chen et al., 2006).

Antibacterial Activity Against Plant Pathogens

Sulfone derivatives with 1,3,4-oxadiazole moieties have also been investigated for their antibacterial activities against plant pathogens. Shi et al. (2015) reported that certain sulfone derivatives exhibited good antibacterial activities against rice bacterial leaf blight, indicating their potential in agricultural applications (Shi et al., 2015).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-20(11-6-14-30(27,28)19-9-2-1-3-10-19)23-22-25-24-21(29-22)18-13-12-16-7-4-5-8-17(16)15-18/h1-3,9-10,12-13,15H,4-8,11,14H2,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYUCQAAOPBYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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